Home > Products > Screening Compounds P59912 > Darexaban-d3 Maleate
Darexaban-d3 Maleate - 1346606-64-1

Darexaban-d3 Maleate

Catalog Number: EVT-1488483
CAS Number: 1346606-64-1
Molecular Formula: C₃₁H₃₁D₃N₄O₈
Molecular Weight: 593.64
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Darexaban

Compound Description: Darexaban is a novel oral direct factor Xa inhibitor that has been investigated for the prevention of venous thromboembolism [, ].

Darexaban Glucuronide (YM-222714)

Compound Description: Darexaban Glucuronide is a major metabolite of Darexaban in humans [, , ]. It exhibits pharmacological activity equipotent to Darexaban in vitro, suggesting it contributes significantly to the drug's overall efficacy []. Darexaban Glucuronide is formed through glucuronidation, a metabolic process predominantly facilitated by UDP-glucuronosyltransferases (UGTs) in the liver and intestines [, ].

Darexaban Glucuronide N-oxides (YM-222714 N-oxides)

Compound Description: These compounds are minor metabolites detected in human plasma and urine after Darexaban administration []. They are formed through the N-oxidation of Darexaban Glucuronide, primarily catalyzed by flavin-containing monooxygenase 3 (FMO3) in the liver [].

Darexaban N-oxide (YM-542845)

Compound Description: This compound is another minor metabolite of Darexaban. It is a precursor to Darexaban Glucuronide N-oxides, undergoing glucuronidation primarily by UGT1A9 in the liver to form these metabolites [].

N-demethyl Darexaban (M5)

Compound Description: This compound is a minor metabolite of Darexaban detected in feces []. It is formed through N-demethylation of Darexaban.

Overview

Darexaban-d3 Maleate is a deuterated analogue of Darexaban, which is classified as a direct inhibitor of Factor Xa, an essential enzyme in the coagulation cascade. This compound is primarily researched for its potential applications in anticoagulation therapy, particularly in preventing thromboembolic disorders. The maleate salt form enhances the compound's stability and solubility, making it suitable for pharmaceutical formulations.

Source and Classification

Darexaban-d3 Maleate is synthesized from Darexaban, which has been developed by Astellas Pharma. It belongs to the class of small-molecule anticoagulants that target Factor Xa directly, inhibiting its activity and thereby reducing thrombin generation. The deuterated form allows for advanced pharmacokinetic studies, as deuterium can alter the metabolic pathways of the compound.

Synthesis Analysis

Methods and Technical Details

The synthesis of Darexaban-d3 Maleate involves several steps:

  1. Starting Materials: The synthesis typically begins with commercially available precursors that contain deuterated groups.
  2. Reactions: Key reactions include nucleophilic substitutions and coupling reactions to form the core structure of Darexaban.
  3. Purification: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities and unreacted materials.

The process may also involve various protective group strategies to ensure selective reactions at specific sites on the molecule.

Molecular Structure Analysis

Structure and Data

Darexaban-d3 Maleate has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with Factor Xa. The molecular formula can be represented as C20_{20}H22_{22}D3_3N5_5O4_4S, where D represents deuterium atoms incorporated into the structure.

  • Key Structural Features:
    • A central heterocyclic ring system that is crucial for binding to Factor Xa.
    • Multiple functional groups that enhance solubility and bioavailability.
Chemical Reactions Analysis

Reactions and Technical Details

Darexaban-d3 Maleate undergoes various chemical reactions that are critical for its function as an anticoagulant:

  1. Binding to Factor Xa: The primary reaction involves the formation of a complex between Darexaban-d3 Maleate and Factor Xa, leading to inhibition of enzyme activity.
  2. Metabolic Pathways: The presence of deuterium alters metabolic pathways, potentially leading to slower metabolism compared to non-deuterated forms. This can enhance the duration of action and efficacy in therapeutic applications.
Mechanism of Action

Process and Data

The mechanism of action for Darexaban-d3 Maleate involves:

  1. Inhibition of Factor Xa: By binding to the active site of Factor Xa, Darexaban-d3 Maleate prevents the conversion of prothrombin to thrombin, thereby inhibiting clot formation.
  2. Anticoagulant Effect: This inhibition results in decreased thrombus formation, making it effective in preventing conditions such as deep vein thrombosis and pulmonary embolism.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 395.5 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and slightly soluble in water due to its maleate salt form.
  • Stability: The maleate form enhances stability under physiological conditions compared to its free base counterpart.
Applications

Scientific Uses

Darexaban-d3 Maleate is primarily used in research settings for:

  • Pharmacokinetic Studies: The deuterated form allows researchers to trace metabolic pathways and understand drug behavior in vivo more accurately.
  • Development of Anticoagulants: It serves as a model compound for developing new anticoagulant therapies with improved efficacy and safety profiles.

Properties

CAS Number

1346606-64-1

Product Name

Darexaban-d3 Maleate

Molecular Formula

C₃₁H₃₁D₃N₄O₈

Molecular Weight

593.64

Synonyms

N-[2-[[4-(Hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]-3-hydroxyphenyl]-4-(methoxy-d3)benzamide (2Z)-2-Butenedioate;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.